molecular formula C11H12FN5 B2856936 N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 2320514-03-0

N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B2856936
CAS No.: 2320514-03-0
M. Wt: 233.25
InChI Key: NMSPXQGBPQKYQC-UHFFFAOYSA-N
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Description

N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine is a compound that features a pyrimidine core substituted with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 5-fluoropyridine with a suitable pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine is unique due to the combination of the fluoropyridine and dimethylpyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-N-(5-fluoropyridin-2-yl)-4-N,4-N-dimethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c1-17(2)10-5-6-13-11(16-10)15-9-4-3-8(12)7-14-9/h3-7H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSPXQGBPQKYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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